N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and targets.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and synthesis.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorobenzyl)-1-methyl-1H-pyrazol-4-amine: Similar structure with a chlorobenzyl group instead of an ethoxybenzyl group.
Uniqueness
N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxybenzyl group, which may impart specific properties and reactivity to the compound. This uniqueness can be leveraged in the design and development of new compounds with desired characteristics for various applications.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-17-13-6-4-11(5-7-13)8-14-12-9-15-16(2)10-12;/h4-7,9-10,14H,3,8H2,1-2H3;1H |
InChI Key |
JBGZLQYDTLCCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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